(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine is a chemical compound characterized by its unique bicyclic structure, which includes a nitrogen atom within a seven-membered ring. This compound belongs to the class of azepines, which are cyclic amines containing a nitrogen atom in a six-membered ring fused to an aromatic system. The compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be identified by its IUPAC name, which is (5S)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine. Its CAS number is 294196-07-9, and it is cataloged in various chemical databases such as PubChem and the EPA DSSTox database. The molecular formula of (S)-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is C10H14N2, with a molecular weight of 162.23 g/mol .
The synthesis of (S)-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine can be achieved through several methodologies:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to diverse derivatives with potential biological activities.
The molecular structure of (S)-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine features a bicyclic framework where the nitrogen atom is sp-hybridized. The three substituents on the nitrogen occupy three corners of a tetrahedron with the lone pair occupying the fourth corner. The structural formula can be represented as follows:
The InChI key for this compound is HWCKTLUUWDOMTP-VIFPVBQESA-N. The compound exhibits chirality due to the presence of a stereogenic center at the nitrogen atom.
(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine acts as a weak organic base due to its amine group. It can accept protons from water to form substituted ammonium ions and hydroxide ions. Additionally, it readily reacts with acids to form soluble salts .
Notably, this compound can participate in various chemical transformations including:
These reactions are pivotal for creating more complex molecules that may have enhanced biological properties.
The mechanism of action for (S)-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine primarily revolves around its interaction with biological targets such as receptors or enzymes. While specific mechanisms may vary depending on the derivative synthesized or the target engaged, general interactions include:
Research continues to explore these interactions to elucidate specific mechanisms related to therapeutic effects.
(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine possesses several notable physical and chemical properties:
Chemical properties include:
These properties are essential for determining appropriate conditions for synthesis and potential applications in drug formulation.
(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine has significant applications in scientific research:
(S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine represents a structurally distinct seven-membered nitrogen heterocycle fused to a benzene ring. Its core scaffold, classified as a 2,3,4,5-tetrahydro-1H-benzo[b]azepine, features a saturated azepine ring constrained in a semi-rigid conformation that influences its molecular recognition properties. The chiral center at the 5-position, bearing the amine functionality (-NH₂), confers critical three-dimensional asymmetry to this molecule. This stereogenic center exists in specific enantiomeric forms, with the (S)-configuration being biologically significant due to its potential for selective interactions with enzyme binding pockets . The molecular formula (C₁₀H₁₄N₂) and weight (162.23 g/mol) reflect its drug-like properties, aligning with Lipinski's rule parameters for oral bioavailability . The presence of the primary amine at the chiral 5-position provides a versatile handle for chemical derivatization, enabling the development of structure-activity relationships (SAR) in medicinal chemistry programs. This structural motif differentiates it from related benzodiazepines (e.g., 1,4-benzodiazepin-2-ones [2]) and oxepins (e.g., 2,3,4,5-tetrahydro-1-benzoxepin-5-amine [4]), which exhibit distinct conformational flexibility and electronic properties. The benzo-fused azepine core contributes to π-π stacking interactions in biological targets, while the basic amine facilitates salt formation and water solubility enhancement for pharmaceutical development [3] .
Table 1: Structural Comparison of Related Bioactive Heterocycles | Compound Name | Core Structure | Key Functional Groups | Chiral Centers | Biological Relevance | |-------------------|-------------------|---------------------------|--------------------|--------------------------| | (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine | Benzo-azepine | 5-amine | C5 (S-configuration) | Chiral scaffold for selective inhibitors | | 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine | Benzo-oxepine | 5-amine | C5 | Oxygen bioisostere [4] | | Tetrahydro-1,4-benzodiazepin-2-one | Benzo-diazepine | 2-keto | None | Anxiolytic scaffold [2] | | 1,7-Disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine | Benzo-azepine | 1,7-disubstitution | None | nNOS inhibitors [1] |
Benzazepine scaffolds have evolved as privileged structures in central nervous system (CNS) drug discovery due to their favorable penetration of the blood-brain barrier and versatile pharmacophore compatibility. Early benzazepine derivatives explored as dopamine receptor ligands established the framework's significance in neuropharmacology. The strategic shift toward 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepines marked a watershed in nitric oxide synthase (NOS) inhibition research. As evidenced by Silverman's landmark study, these derivatives demonstrated unprecedented selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) isoforms—a critical pharmacological challenge in neuropathic pain drug development [1]. The incorporation of basic amine side chains at the 1-position of the azepine ring proved instrumental in achieving isoform selectivity, with compounds 17, 18, 25, (±)-39, and (±)-40 emerging as potent, selective human nNOS inhibitors [1]. This historical progression highlights the scaffold's adaptability: the 1-position accommodates diverse pharmacophores while the benzo-fused core maintains optimal orientation for target engagement. The emergence of chirality-focused designs represents a natural evolution from these racemic mixtures, with the (S)-enantiomer at position 5 offering new dimensions for stereoselective interactions unavailable to earlier achiral analogs. This historical trajectory underscores the scaffold's transition from a structural curiosity to a targeted therapeutic platform.
The (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold harbors significant therapeutic potential, primarily as a precursor to stereoselective neuronal nitric oxide synthase (nNOS) inhibitors. Nitric oxide (NO) overproduction by nNOS contributes to neuropathic pain pathways, making selective inhibition a promising therapeutic strategy. Precedent exists with racemic benzo[b]azepine derivatives demonstrating in vivo efficacy in spinal nerve ligation models of neuropathic pain, notably compound 17 which showed robust activity without significant hERG K⁺ channel inhibition or off-target activity across 79 receptors/transporters/ion channels [1]. The enantiomeric focus on the (S)-configuration stems from fundamental principles of chiral pharmacology: mammalian enzyme systems exhibit distinct stereochemical preferences in ligand binding. The (S)-amine configuration may optimize hydrogen bonding networks within the asymmetric nNOS active site more effectively than its (R)-counterpart or racemic mixtures. This stereochemical precision potentially enhances binding affinity while reducing required therapeutic doses, thereby improving the therapeutic index. The primary amine at the chiral center serves as both a hydrogen bond donor/acceptor and a protonatable group under physiological conditions, enabling ionic interactions with conserved glutamate/aspartate residues in nNOS. Beyond nNOS inhibition, the scaffold's druglike properties—moderate molecular weight (162.23 g/mol), presence of hydrogen bond donors/acceptors, and aromatic ring system—suggest potential utility across diverse CNS targets including G-protein-coupled receptors (GPCRs) and ion channels . Current research explores its incorporation as a chiral building block in next-generation neurotherapeutics where stereochemical purity correlates with reduced off-target effects.
Table 2: Key Properties of (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine | Property | Value/Specification | Significance | |--------------|--------------------------|------------------| | CAS Registry Number | 294196-07-9 | Unique compound identifier | | Molecular Formula | C₁₀H₁₄N₂ | Drug-like carbon/nitrogen ratio | | Molecular Weight | 162.23 g/mol | Favorable for CNS penetration | | Storage Conditions | Cold-chain transportation | Stability maintenance | | Stereochemical Designation | (S)-configuration at C5 | Enantioselective bioactivity | | SMILES Notation | N[C@@H]1C2=CC=CC=C2NCCC1 | Precise structural representation | | Primary Functional Group | Chiral primary amine (-NH₂) | Enables salt formation & derivatization |
Table 3: Compounds Mentioned in Article | Compound Name | |------------------------| | (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine | | 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine | | 2,3,4,5-tetrahydro-1-benzoxepin-5-amine | | tetrahydro-1,4-benzodiazepin-2-one |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7